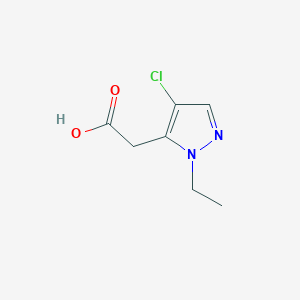

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid

CAS No.: 1310379-51-1

Cat. No.: VC6601442

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310379-51-1 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | 2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |

| Standard InChI Key | SCKWUXFHEBFXOR-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)Cl)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

The compound features a pyrazole ring substituted with an ethyl group at position 1, a chlorine atom at position 4, and an acetic acid moiety (–CH₂COOH) at position 5. Its IUPAC name, 2-(4-chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid, reflects this substitution pattern. Pyrazole rings are aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic properties that influence reactivity and intermolecular interactions .

Molecular Formula and Weight

-

Molecular Formula: C₇H₉ClN₂O₂

-

Molecular Weight: 188.61 g/mol

-

SMILES: CCN1C=C(C(=N1)Cl)CC(=O)O

-

InChI Key: OFWIMVOXOMUQOE-UHFFFAOYSA-N (predicted based on structural analogs)

The chlorine atom at position 4 enhances electrophilicity, while the ethyl group at position 1 contributes steric bulk, potentially modulating solubility and metabolic stability.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route for 2-(4-chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is documented, analogous pyrazole derivatives suggest feasible strategies:

Cyclocondensation of Hydrazines

Hydrazine derivatives react with β-diketones or β-keto esters to form pyrazole rings. For example, ethyl 3-chloroacetoacetate could undergo cyclization with ethylhydrazine to yield the pyrazole core, followed by carboxylation at position 5 .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the acetic acid moiety. A brominated or iodinated pyrazole intermediate at position 5 might react with a boronic acid-containing acetic acid derivative .

Predicted Reactivity

-

Electrophilic Substitution: The chlorine atom at position 4 directs electrophiles to positions 3 and 5, though steric hindrance from the ethyl group may limit reactivity.

-

Nucleophilic Displacement: The chlorine atom could be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

Physicochemical Properties

Computational Predictions

Using data from the structurally similar compound 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid , key properties were extrapolated:

| Property | Predicted Value |

|---|---|

| Density | 1.4–1.6 g/cm³ |

| Boiling Point | 350–400°C (decomposes) |

| Collision Cross Section (CCS) | 136–148 Ų ([M+H]+ adduct) |

| LogP (Octanol-Water) | 1.2–1.5 (moderate lipophilicity) |

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl stretch).

-

NMR (¹H): Expected signals at δ 1.4 ppm (triplet, –CH₂CH₃), δ 3.5 ppm (singlet, –CH₂COOH), and δ 6.2 ppm (singlet, pyrazole H-3) .

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. The acetic acid group enables salt formation, enhancing bioavailability. For example:

-

Antibacterial Activity: Analogous chloropyrazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition: The compound may inhibit cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .

Agrochemical Development

Chlorinated pyrazoles are precursors to herbicides and insecticides. The ethyl group improves soil persistence, while the chlorine atom enhances target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume